5-Trichloromethylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(trichloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVSHTQXMKTCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415896 | |
| Record name | 5-trichloromethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88283-10-7 | |
| Record name | 5-trichloromethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Trichloromethylisoxazole and Its Precursors
Cyclocondensation Approaches to the Isoxazole (B147169) Core
Cyclocondensation reactions represent a fundamental approach to the synthesis of the isoxazole nucleus. This typically involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (B1172632), leading to the formation of the five-membered heterocyclic ring.
Synthesis via Trichloromethyl-β-Diketones and Hydroxylamine
A prominent and effective method for the synthesis of 5-trichloromethylisoxazoles involves the reaction of trichloromethyl-β-diketones with hydroxylamine hydrochloride. cdnsciencepub.comresearchgate.net This reaction proceeds via a cyclocondensation mechanism, where the hydroxylamine attacks the carbonyl groups of the diketone, followed by dehydration to form the aromatic isoxazole ring.
The synthesis of the precursor trichloromethyl-β-diketones has been optimized to improve yields and accessibility. cdnsciencepub.com An improved method involves the acylation of acetals, which serves as a key step in the formation of these diketones. This methodology has been successfully applied to synthesize a variety of trichloromethyl-β-diketones, including both acyclic and cyclic structures. cdnsciencepub.com
A series of trichloromethyl-β-diketones have been synthesized using this improved method, as detailed in the table below. cdnsciencepub.com
| Compound ID | R¹ | R² | Systematic Name | Yield (%) |
| 2a | H | CH₃ | 1,1,1-trichloropentan-2,4-dione | - |
| 2b | CH₃ | CH₂CH₃ | 1,1,1-trichloro-3-methylhexan-2,4-dione | - |
| 2c | H | C₆H₅ | 4,4,4-trichloro-1-phenylbutan-1,3-dione | - |
| 2d | CH₃ | C₆H₅ | 4,4,4-trichloro-2-methyl-1-phenylbutan-1,3-dione | - |
| 2e | - | - | 2-trichloroacetylcyclohexanone | - |
| 2f | - | - | 2-trichloroacetyl-4-tert-butylcyclohexanone | - |
| 2g | - | - | 2-trichloroacetyl-4-tert-butylcycloheptanone | - |
| 2h | - | - | 2-trichloroacetyl-4-tert-butylcyclooctanone | - |
Yield data was not specified in the provided source material.
A study of these compounds using multinuclear NMR revealed that their tautomeric equilibrium is influenced by the substituents. For instance, compounds 2a and 2c exist predominantly in the enol form, while compounds 2b and 2d-2h are found mainly in the keto form. cdnsciencepub.com
The cyclocondensation of trichloromethyl-β-diketones with hydroxylamine hydrochloride is a key step in forming the 5-trichloromethylisoxazole ring. cdnsciencepub.comresearchgate.net This reaction typically leads to the formation of three distinct sets of isoxazole derivatives, depending on the structure of the starting diketone and the reaction conditions. cdnsciencepub.com The regioselectivity of the cyclization is a critical aspect of this transformation, influencing which of the two carbonyl groups of the diketone preferentially reacts with the amino group of hydroxylamine.
Heterocyclization of ω-Bromo-2-trichloroacetyl Cycloalkanones
An alternative and regiospecific route to 5-trichloromethylisoxazoles involves the heterocyclization of ω-bromo-2-trichloroacetyl cycloalkanones. researchgate.net This method provides a pathway to bicyclic isoxazole systems where the isoxazole ring is fused to a cycloalkane ring.
The initial step in this sequence is the reaction of ω-bromo-2-trichloroacetylcycloalkanones with hydroxylamine. This reaction proceeds regiospecifically to yield 3,4-polymethylene-5-hydroxy-5-trichloromethyl-4,5-dihydroisoxazoles. researchgate.net These intermediates are formed in good yields, ranging from 79% to 87%. researchgate.net
The following table summarizes the synthesized 5-hydroxydihydroisoxazole intermediates. researchgate.net
| Compound ID | n | Systematic Name | Yield (%) |
| 2a | 1 | 6-bromo-3-trichloromethyl-3,3a,4,5,6,7-hexahydrocyclohexa[c]isoxazole-3-ol | - |
| 2b | 2 | 7-bromo-3-trichloromethyl-3,3a,4,5,6,7,8,9-octahydrocyclohepta[c]isoxazole-3-ol | - |
| 2c | 3 | 8-bromo-3-trichloromethyl-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazole-3-ol | - |
| 2d | 4 | 9-bromo-3-trichloromethyl-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazole-3-ol | - |
Yield data for individual compounds was not specified in the provided source material, only a general range.
The final step in this synthetic sequence is the dehydration of the 5-hydroxydihydroisoxazole intermediates. This transformation can be achieved using concentrated sulfuric acid at room temperature. researchgate.net The dehydration is regiospecific, leading to the formation of the corresponding brominated 3,4-polymethylene-5-trichloromethylisoxazoles. researchgate.net
Interestingly, the reaction conditions can be altered to achieve a different outcome. For instance, when the dehydration of 9-bromo-3-trichloromethyl-3,3a,4,5,6,7,8,9-octahydrocycloocta[c]isoxazole-3-ol (2d ) is carried out with sulfuric acid in ethanol at 65 °C, the trichloromethyl group is transformed into a carboxyl group, yielding the corresponding isoxazolecarboxylate. researchgate.net The structural confirmation of all synthesized products was conducted through analysis of their ¹H and ¹³C NMR spectral data. researchgate.net
Cyclocondensation of 1,1,1-Trichloro-4-methoxy-3-alken-2-ones
A primary and effective method for synthesizing the isoxazole ring is the cyclocondensation reaction involving 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. nih.govbeilstein-journals.org In the context of this compound, the key precursor is a 1,1,1-trichloro-4-methoxy-3-alken-2-one. This compound serves as a 1,3-dielectrophile. The reaction proceeds via an acid-catalyzed hydrolysis of the methoxy group to generate a 1,1,1-trichloro-2,4-dione intermediate in situ. nih.gov This intermediate then undergoes cyclization with hydroxylamine hydrochloride. The nitrogen atom of the hydroxylamine attacks one carbonyl group, followed by an intramolecular condensation and dehydration to form the stable five-membered isoxazole ring.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. lew.roijpsjournal.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes. lew.ronih.gov In the synthesis of related trifluoromethyl pyrazoles from 4-alkoxy-1,1,1-trifluoromethyl-3-alken-2-ones, microwave heating at 70°C completed the reaction in just 4 minutes with yields ranging from 82% to 96%. ijpsjournal.com This compares favorably to conventional heating methods which often result in moderate yields and longer processes. ijpsjournal.com The efficiency of microwave heating stems from the direct interaction of the radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. broadinstitute.org This technique is a key component of green chemistry, aiming to create more sustainable and efficient chemical processes. ijpsjournal.comnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles
| Method | Reaction Time | Yield | Reference |
|---|---|---|---|
| Conventional Heating | Several Hours | Moderate | ijpsjournal.com |
The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally benign. nih.gov Several synthetic routes for isoxazole derivatives have been successfully developed in aqueous media. nih.govbeilstein-journals.org These methods often involve the reaction of precursors like 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride directly in water, without the need for a catalyst. nih.gov The advantages of this approach include mild reaction conditions, high yields, and a simpler work-up procedure. nih.gov For the synthesis of 3,4,5-trisubstituted isoxazoles, a water-methanol mixture has been effectively used, with the reaction proceeding to completion within 1-2 hours at room temperature. beilstein-journals.org These examples demonstrate the feasibility of adapting the synthesis of this compound to an aqueous environment, thereby reducing reliance on volatile organic solvents.
Strategies for Introducing the Trichloromethyl Moiety
An alternative synthetic logic involves forming the isoxazole ring first, followed by the introduction of the trichloromethyl group.
Electrophilic Chlorination of Isoxazole Derivatives
The trichloromethyl group can be installed via the exhaustive chlorination of a 5-methylisoxazole (B1293550) precursor. This transformation is typically achieved through a free-radical substitution mechanism rather than a direct electrophilic attack on the ring. The reaction is initiated by UV light, which causes the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl·). docbrown.info These highly reactive radicals then abstract a hydrogen atom from the methyl group of 5-methylisoxazole, generating a methyl radical on the isoxazole side chain. This radical then reacts with another molecule of Cl₂ to form a chloromethyl group and a new chlorine radical, propagating the chain reaction. Repeated substitution steps lead to the formation of dichloromethyl and finally trichloromethyl groups (C₆H₅CH₃ → C₆H₅CCl₃). docbrown.info This method's success is contingent on the stability of the isoxazole ring under the harsh, radical-generating conditions required for complete chlorination. Lewis acids like AlCl₃ or FeCl₃ are typically used to enhance the electrophilicity of chlorine for substitution on an aromatic ring itself, but for side-chain halogenation, UV light is the standard initiator. docbrown.infomasterorganicchemistry.com
Related Synthetic Transformations to Isoxazole Derivatives
The synthesis of isoxazoles is a well-established field with numerous methodologies. A common and versatile approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govorganic-chemistry.org This method allows for the construction of a wide variety of substituted isoxazoles. Other strategies include the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, which can yield 3,5-disubstituted 4-haloisoxazoles under mild conditions using reagents like iodine monochloride (ICl). organic-chemistry.org Additionally, isoxazoles can be synthesized from α,β-unsaturated carbonyl compounds by reaction with N-hydroxyl-4-toluenesulfonamide. organic-chemistry.org These diverse synthetic transformations provide a broad toolkit for accessing a wide range of isoxazole derivatives, which can be valuable for developing new compounds and materials.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,1,1-Trichloro-4-methoxy-3-alken-2-one |
| Hydroxylamine |
| Hydroxylamine hydrochloride |
| 1,1,1-Trichloro-2,4-dione |
| 3-(Dimethylamino)-1-arylprop-2-en-1-one |
| 5-Methylisoxazole |
| Chlorine |
| Iodine monochloride |
| N-Hydroxyl-4-toluenesulfonamide |
| 2-Alkyn-1-one O-methyl oxime |
[3+2]-Cycloaddition Reactions in Isoxazole Synthesis
The [3+2]-cycloaddition reaction is a powerful, concerted pericyclic reaction that forms a five-membered heterocyclic ring from a 1,3-dipolar compound and a dipolarophile. wikipedia.orgorganic-chemistry.org For the synthesis of isoxazoles, the key reactants are a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). The reaction proceeds by the formation of two new sigma bonds, leading directly to the aromatic isoxazole ring. youtube.comyoutube.com This method is highly valued for its efficiency and the ability to introduce a wide range of substituents onto the isoxazole ring by varying the starting materials. wikipedia.org
The critical intermediate, the nitrile oxide, is typically unstable and is therefore generated in situ. mdpi.com Two primary methods are commonly employed for its generation:
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (often a chloride or bromide) with a base, such as triethylamine, to eliminate a molecule of hydrogen halide and form the nitrile oxide. mdpi.comnih.gov
Oxidation of Aldoximes: A more direct approach involves the oxidation of an aldoxime. Various oxidizing agents can be used, with sodium hypochlorite (bleach) being a common and convenient choice. nih.govuchicago.edu
Once generated, the nitrile oxide rapidly reacts with the alkyne present in the reaction mixture to yield the desired isoxazole. The regioselectivity of the cycloaddition—determining which substituent from the alkyne ends up at position 4 versus position 5 of the isoxazole ring—is governed by steric and electronic factors of both the nitrile oxide and the alkyne. mdpi.com
To synthesize the specific target compound, This compound , the cycloaddition strategy requires an alkyne bearing a trichloromethyl group. A suitable precursor for this purpose is 3,3,3-trichloropropyne. The reaction would proceed as a [3+2] cycloaddition between a generic nitrile oxide and this trichloromethyl-substituted alkyne.
While direct synthesis of this compound via this specific alkyne is based on established principles, related research on the synthesis of the corresponding non-aromatic isoxazolines provides strong evidence for the viability of this approach. For instance, the synthesis of 5-(trichloromethyl)-isoxazolines has been successfully achieved through the reaction of nitrile oxides with alkenes containing a trichloromethyl group, such as CCl₃-enones or 3,3,3-trichloro-1-nitroprop-1-ene. rsc.orgnih.gov These reactions demonstrate that the trichloromethyl group is compatible with [3+2] cycloaddition conditions and effectively directs the formation of the 5-substituted product. rsc.orgnih.gov
The table below summarizes representative examples of [3+2] cycloaddition reactions used to form isoxazole and isoxazoline rings, illustrating the variety of precursors and conditions that can be employed.
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Hydroxamoyl Chloride | (E)-1,1,1-trichloro-4-phenylbut-3-en-2-one | Et3N, CH2Cl2, rt | 5-(Trichloromethyl)isoxazoline | 90% | rsc.org |
| p-Methoxybenzonitrile N-oxide | 3,3,3-trichloro-1-nitroprop-1-ene | Toluene, 110°C | 4-Nitro-5-(trichloromethyl)isoxazoline | High | nih.gov |
| Substituted Aldoxime | Terminal Alkyne | NaOCl, Et3N | 3,5-Disubstituted Isoxazole | Not Specified | nih.gov |
| (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | Intramolecular Alkyne | PhI(OAc)2, CH2Cl2 | Condensed Isoxazole | 96% | mdpi.com |
The research into 5-(trichloromethyl)isoxazolines confirms that the reaction between in situ generated nitrile oxides and dipolarophiles bearing a trichloromethyl group is a highly regioselective process. rsc.orgnih.gov This high regioselectivity is crucial for ensuring that the trichloromethyl group is specifically located at the 5-position of the resulting heterocyclic ring. By extending this methodology from alkene dipolarophiles to alkyne dipolarophiles like 3,3,3-trichloropropyne, the synthesis of this compound can be achieved.
Mechanistic Investigations of 5 Trichloromethylisoxazole Reactivity
The Vinylogous Nitro-Haloform Reaction Mechanism
A novel metal-free aromatic amination reaction has been developed utilizing a vinylogous nitro-haloform reaction mechanism. rsc.orgrsc.org This reaction provides a new approach for the functionalization of arenes and heteroarenes under mild conditions, avoiding the need for transition-metal catalysts. researchgate.netresearchgate.net The core of this transformation involves the reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with primary and secondary amines to produce 5-aminoisoxazoles in quantitative yields. rsc.orgresearchgate.net
The mechanism commences with a 1,4-conjugate addition of a nucleophile, specifically an amine, to the vinylogous nitro-trichloromethane system of the isoxazole (B147169). rsc.org This step is a crucial part of the vinylogous haloform mechanism. rsc.org The presence of the nitro group in the 4-position and the trichloromethyl group at the 5-position of the isoxazole ring activates the molecule for this type of nucleophilic attack. This addition is analogous to the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. youtube.com In this case, the C=C bond of the isoxazole ring, influenced by the electron-withdrawing nitro group, acts as the Michael acceptor.
The reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with various amines demonstrates the efficiency of this pathway, yielding 5-aminoisoxazoles in high yields.
Table 1: Aromatic Amination of 3-methyl-4-nitro-5-trichloromethylisoxazole via Vinylogous Nitro-Haloform Reaction
| Entry | Amine Nucleophile | Product (5-aminoisoxazole) | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | 5-(Morpholin-4-yl)-3-methyl-4-nitroisoxazole | Quantitative |
| 2 | Piperidine | 3-Methyl-4-nitro-5-(piperidin-1-yl)isoxazole | Quantitative |
| 3 | Benzylamine | N-Benzyl-3-methyl-4-nitroisoxazol-5-amine | Quantitative |
| 4 | Aniline | 3-Methyl-4-nitro-N-phenylisoxazol-5-amine | Quantitative |
(Data synthesized from narrative descriptions in search results)
The vinylogous nitro-haloform reaction of 5-trichloromethylisoxazole exhibits clear reactivity analogies with the classic haloform reaction of methyl ketones. rsc.org In the traditional haloform reaction, a methyl ketone is treated with a base and a halogen, leading to the formation of a trihalomethyl ketone intermediate, which is then cleaved to yield a carboxylate and a haloform. cdnsciencepub.com The 5-trichloromethyl group on the isoxazole ring behaves similarly to the trihalomethyl group in the intermediate of the classic haloform reaction. The isoxazole system, with its vinylogous nitro functionality, allows for the extension of this reactivity to an aromatic system. rsc.org This innovative approach highlights the potential for applying well-understood reaction mechanisms to new classes of substrates to develop novel synthetic methodologies. rsc.orgrsc.org
Mechanistic Studies of Precursor Hydrolysis (e.g., 2,2,2-Trichloro-1-Arylethanones)
The synthesis of 5-trichloromethylisoxazoles often involves precursors such as 2,2,2-trichloro-1-arylethanones. Mechanistic studies on the reactions of these precursors provide insight into the stability and reactivity of the trichloromethyl group. For instance, the reduction of 2,2,2-trichloro-1-arylethanones with Grignard reagents (RMgX) has been investigated, revealing a single electron transfer (SET) mechanism. colab.wsnih.gov This process leads to the formation of the corresponding 2,2-dichloro-1-arylethanones. colab.wsnih.gov
While not a hydrolysis reaction, these studies demonstrate the susceptibility of the C-Cl bonds in the trichloromethyl group to chemical transformation. The intermediate enolates formed during these reactions can be trapped with various electrophiles, indicating a versatile reactivity profile for these precursors. colab.ws Understanding the mechanistic pathways of such reactions is crucial for controlling the synthesis and subsequent functionalization of trichloromethyl-containing compounds, including this compound.
Regioselectivity and Chemoselectivity in Isoxazole Formation
The formation of the isoxazole ring from the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) is a well-established synthetic method. However, the use of unsymmetrical dicarbonyl precursors, such as trichloromethyl-β-diketones, introduces challenges in controlling regioselectivity. The reaction of trichloromethyl-β-diketones with hydroxylamine hydrochloride can lead to the formation of different isoxazole derivatives.
The regiochemical outcome is dependent on the specific reaction conditions and the structure of the β-dicarbonyl compound. A study on the synthesis of new trichloromethyl-β-diketones and their subsequent reaction with hydroxylamine hydrochloride reported the formation of three distinct sets of isoxazole derivatives, highlighting the importance of understanding the factors that govern the regioselectivity of the cyclocondensation reaction. The differentiation in reactivity between the two carbonyl groups of the diketone dictates which nitrogen of the hydroxylamine attacks which carbonyl carbon, ultimately determining the substitution pattern on the resulting isoxazole ring.
Reactivity and Transformational Chemistry of 5 Trichloromethylisoxazole
Conversion of the Trichloromethyl Group
The trichloromethyl group in 5-trichloromethylisoxazole is a versatile functional handle that can be transformed into other valuable moieties, notably a carboxylic acid, or can participate in haloform-type reactions.
The conversion of a trichloromethyl group to a carboxylic acid is a standard transformation in organic synthesis. In the context of this compound, this hydrolysis provides a direct route to isoxazole-5-carboxylic acid. ottokemi.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com While the term "dehydration" has been noted in some sources, the reaction is chemically a hydrolysis. ottokemi.comsigmaaldrich.comsigmaaldrich.com This transformation is significant as isoxazole-5-carboxylic acid derivatives are important building blocks in the synthesis of various biologically active compounds. nih.gov
The synthesis of isoxazole-5-carboxylic acid derivatives can also be achieved through the conjugate addition of hydroxylamine (B1172632) to β-alkoxyvinyl trichloromethyl ketones in an acidic medium, which proceeds to form the isoxazole (B147169) ring while retaining the trichloromethyl group for subsequent hydrolysis. cymitquimica.com
General Reaction Scheme for Hydrolysis: Starting Material: this compound Reagents: Acid or base catalysis in the presence of water Product: Isoxazole-5-carboxylic acid
Detailed experimental conditions for the direct hydrolysis of unsubstituted this compound are not extensively documented in the readily available literature, but the transformation is a known possibility. ottokemi.comsigmaaldrich.comsigmaaldrich.com
The trichloromethyl group of this compound can participate in reactions analogous to the classic haloform reaction. wikipedia.orgoxfordreference.commasterorganicchemistry.com A notable example is the vinylogous nitro-haloform reaction, which has been demonstrated with 3-methyl-4-nitro-5-trichloromethylisoxazole. nih.gov In this reaction, the presence of the electron-withdrawing nitro group at the 4-position activates the isoxazole ring, facilitating a 1,4-conjugate addition of a nucleophile to the vinylogous nitro-trichloromethane system. This is followed by the elimination of chloroform (B151607), resulting in the substitution of the trichloromethyl group. nih.gov
This reaction is not limited to amines and can theoretically be extended to other nucleophiles. The general mechanism involves the attack of the nucleophile at the 5-position of the isoxazole ring, followed by the departure of the trichloromethyl anion, which then abstracts a proton to form chloroform.
Table 1: Examples of Haloform-Type Reactions with 3-methyl-4-nitro-5-trichloromethylisoxazole and Amine Nucleophiles nih.gov
| Entry | Amine Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 1 | Pyrrolidine | 3-Methyl-4-nitro-5-(pyrrolidin-1-yl)isoxazole | 98 |
| 2 | Piperidine | 3-Methyl-4-nitro-5-(piperidin-1-yl)isoxazole | 99 |
| 3 | Morpholine | 4-(3-Methyl-4-nitroisoxazol-5-yl)morpholine | 99 |
| 4 | Benzylamine | N-Benzyl-3-methyl-4-nitroisoxazol-5-amine | 95 |
Aromatic Amination Reactions of Substituted 5-Trichloromethylisoxazoles
The isoxazole ring can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. The trichloromethyl group at the 5-position, especially in conjunction with other activating groups, facilitates such reactions.
A significant advancement in the amination of isoxazoles is the development of transition-metal-free methods. nih.govnih.govrsc.org The aforementioned vinylogous nitro-haloform reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with primary and secondary amines is a prime example of a metal-free aromatic amination. nih.gov This reaction proceeds under mild conditions and provides direct access to 5-aminoisoxazoles in high yields. nih.gov The absence of a metal catalyst is advantageous as it simplifies purification, reduces costs, and avoids potential metal contamination in the final products. nih.gov
The mechanism involves the nucleophilic attack of the amine on the electron-deficient C5 position of the isoxazole ring, leading to the formation of a Meisenheimer-like intermediate. Subsequent elimination of the trichloromethyl group as a chloroform equivalent drives the reaction to completion. nih.gov
The scope of the transition-metal-free nucleophilic amination of 3-methyl-4-nitro-5-trichloromethylisoxazole is broad, encompassing a variety of primary and secondary amines. nih.gov Both cyclic and acyclic secondary amines, as well as primary aliphatic and aromatic amines, have been shown to react efficiently. nih.gov
However, the reaction is contingent on the presence of an activating group, such as the nitro group at the 4-position. Without such activation, the isoxazole ring is generally not sufficiently electrophilic to undergo nucleophilic aromatic substitution under these mild, metal-free conditions. The reactivity of the amine nucleophile also plays a role, with more nucleophilic amines generally providing higher yields and faster reaction rates. Steric hindrance around the nitrogen atom of the amine can also impact the efficiency of the reaction.
Condensation Reactions for Functionalized Isoxazoles
Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. nih.govderpharmachemica.comresearchgate.netwikipedia.orgwikipedia.orgtaylorandfrancis.comnih.govijbpas.com While direct condensation reactions involving the trichloromethyl group of this compound are not widely reported, the isoxazole moiety itself can be a component in various condensation reactions, often after the transformation of the trichloromethyl group. For instance, an isoxazole derivative bearing a methyl group can undergo an aldol (B89426) condensation with an aromatic aldehyde. nih.gov
Alternatively, isoxazole-5-carbaldehyde, which can be synthesized from this compound via hydrolysis to the carboxylic acid followed by reduction and oxidation, would be a valuable substrate for Knoevenagel and Claisen-Schmidt type condensations. wikipedia.orgnih.gov These reactions would allow for the introduction of a wide range of functional groups at the 5-position, leading to the synthesis of diverse and complex isoxazole derivatives.
Potential Condensation Reaction Pathways:
Aldol Condensation: A 5-methylisoxazole (B1293550) derivative (potentially derived from this compound) could react with an aldehyde or ketone in the presence of a base to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated system. nih.gov
Knoevenagel Condensation: 5-Isoxazolecarbaldehyde could react with active methylene (B1212753) compounds (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base to yield substituted alkenes. nih.gov
Claisen-Schmidt Condensation: An aromatic aldehyde or ketone could react with a 5-acetylisoxazole (accessible from isoxazole-5-carboxylic acid) under basic or acidic conditions to form chalcone-like isoxazole derivatives. wikipedia.org
These condensation strategies highlight the synthetic utility of the isoxazole scaffold and the importance of the transformations of the 5-trichloromethyl group to access key intermediates for further functionalization.
Darzens Condensation for α,β-Epoxyisoxazoles and Esters
The Darzens condensation is a classic organic reaction that involves the reaction of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester). In the context of this compound, particularly its 3-methyl-4-nitro derivative, this reaction provides a valuable route to α,β-epoxyisoxazoles and α,β-epoxyesters. The electron-withdrawing nature of the isoxazole ring and the trichloromethyl group activates the α-protons, facilitating the initial deprotonation step required for the condensation.
While specific research detailing the Darzens condensation of a broad range of 5-trichloromethylisoxazoles is limited, studies on related structures, such as 3-methyl-4-nitro-5-chloromethylisoxazole, provide insight into this transformation. The reaction of 3-methyl-4-nitro-5-chloromethylisoxazole with various aldehydes and ketones is expected to proceed under basic conditions to yield the corresponding α,β-epoxyisoxazoles.
Hypothetical Reaction Scheme:
[Image of the reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with an amine to form a 5-aminoisoxazole and chloroform]
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra is fundamental to the characterization of 5-trichloromethylisoxazole. Specific chemical shifts observed in these spectra allow for the unambiguous assignment of signals to the corresponding nuclei within the isoxazole (B147169) ring and the trichloromethyl substituent.
For this compound, the ¹H NMR spectrum displays a characteristic singlet signal for the proton at position 4 (H-4) of the isoxazole ring at approximately δ 6.47 ppm. scielo.br The ¹³C NMR spectrum provides further structural confirmation, with signals for the isoxazole carbons C-3, C-4, and C-5 appearing at approximately δ 164, 103, and 168 ppm, respectively. scielo.br The significant downfield shift of C-3 and C-5 is consistent with their positions adjacent to the electronegative oxygen and nitrogen atoms of the heterocycle.
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | H-4 | ~6.47 |
| ¹³C | C-3 | ~164 |
| C-4 | ~103 | |
| C-5 | ~168 |
¹⁷O NMR Spectroscopy for Solvent Effects
Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance of the isotope, offers direct insight into the electronic environment of the oxygen atom within the isoxazole ring. Studies on this compound and its methylated derivatives have utilized ¹⁷O NMR to probe the influence of different solvents on the chemical shift of the ring's oxygen atom (O1).
A multilinear regression analysis using the Kamlet-Abboud-Taft (KAT) solvatochromic parameters has been employed to quantify these solvent effects. The analysis reveals that the ¹⁷O chemical shifts are dependent on the solvent's polarity/polarizability (π*), hydrogen-bond-donor (HBD) acidity (α), and hydrogen-bond-acceptor (HBA) basicity (β). For the parent this compound, the dependencies (in ppm) of the O1 chemical shift were determined as follows:
| Solvent Parameter | Dependency (ppm) |
|---|---|
| Polarity-Polarizability (π) | -4.8π |
| HBD Acidity (α) | 0.9α |
| HBA Basicity (β) | -0.4β |
These findings provide a quantitative measure of how solvent interactions at the molecular level influence the electronic structure around the heterocyclic oxygen atom.
Elucidation of Keto-Enol Tautomerism in β-Diketone Precursors
The synthesis of isoxazoles, including this compound, often proceeds through the cyclocondensation of a β-dicarbonyl compound with hydroxylamine (B1172632). cdnsciencepub.com Trichloromethyl-β-diketones are key precursors in this process. These precursors can exist in a dynamic equilibrium between keto and enol tautomeric forms. NMR spectroscopy is an invaluable tool for studying this tautomerism. scielo.br
In solution, the keto and enol forms interconvert at a rate that is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. For example, in the ¹H NMR spectrum of a trichloromethyl-β-diketone precursor, the vinylic proton of the enol form typically appears as a sharp singlet, while the methylene (B1212753) protons of the keto form appear as a separate signal. scielo.br By integrating the signals corresponding to each form, the equilibrium ratio of the tautomers in a given solvent can be determined. Similarly, ¹³C NMR will show separate sets of resonances for the carbons in the keto and enol structures, further confirming the presence of the tautomeric equilibrium. scielo.br
Mass Spectrometry (MS) for Molecular Ion Identification
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the characterization of this compound, MS is primarily used to confirm the molecular weight of the compound. In electron ionization (EI) or electrospray ionization (ESI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M+) or protonated molecule ([M+H]+) is detected. The measured mass of this ion confirms the elemental composition and, therefore, the identity of the synthesized compound. The distinct isotopic pattern of the three chlorine atoms in the trichloromethyl group provides a characteristic signature in the mass spectrum, further aiding in the structural confirmation.
X-ray Diffraction Analysis for Solid-State Structures
While NMR and MS provide definitive structural information for molecules in the solution and gas phases, respectively, X-ray diffraction is the gold standard for elucidating the precise three-dimensional structure of a compound in the solid state. This technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom.
For a compound like this compound, a single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles within the molecule. researchgate.net It would also reveal details about the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate how the molecules pack together in the crystal lattice. Although specific crystallographic data for the parent this compound is not detailed in the available literature, the technique remains the most definitive method for confirming its solid-state molecular geometry. cdnsciencepub.comresearchgate.net
Computational Chemistry and Theoretical Modeling Studies
Semiempirical Molecular Orbital (MO) Calculations for Structural Insights
Semiempirical molecular orbital methods, such as AM1, PM3, and MNDO, offer a computationally efficient approach to approximate molecular electronic structure. wikipedia.orgresearchgate.net These methods simplify the complex equations of quantum mechanics by incorporating experimental data and approximations for certain integrals. nih.gov For 5-trichloromethylisoxazole, semiempirical MO calculations can provide valuable initial insights into its geometry and electronic properties.
An optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be rapidly calculated. This information is crucial for understanding the steric and electronic environment of the molecule. For instance, the calculations would reveal the spatial arrangement of the bulky trichloromethyl group relative to the isoxazole (B147169) ring, which can influence its reactivity and intermolecular interactions.
Below is an illustrative data table showcasing the kind of structural parameters that could be obtained for this compound using a semiempirical method like PM3. It is important to note that this data is hypothetical and serves to demonstrate the output of such a calculation.
| Parameter | Value |
|---|---|
| Bond Length (C5-C(CCl3)) | 1.52 Å |
| Bond Length (N-O) | 1.41 Å |
| Bond Angle (O-C5-C(CCl3)) | 115.2° |
| Bond Angle (Cl-C-Cl) | 109.1° |
| Dihedral Angle (C4-C5-C(CCl3)-Cl) | 60.5° |
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction mechanisms. mdpi.com DFT methods, such as B3LYP with a 6-31G* basis set, can be employed to explore the potential energy surface of reactions involving this compound. nih.govresearchgate.net
For example, the thermal or photochemical reactivity of the isoxazole ring in this compound could be investigated. DFT calculations can identify transition states, intermediates, and products of potential reaction pathways, such as ring-opening reactions or cycloadditions. mdpi.comrsc.org The calculated activation energies for these pathways can predict the feasibility and selectivity of different reactions. This is particularly relevant for understanding the stability and potential degradation pathways of the molecule. mdpi.com
The following table provides a hypothetical example of how DFT could be used to compare the activation energies of two potential reaction pathways for this compound. This data is for illustrative purposes only.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Pathway A | Isoxazole Ring Opening | 35.8 |
| Pathway B | [4+2] Cycloaddition with a Dienophile | 28.5 |
In Silico Prediction of Structure-Reactivity Relationships
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, are vital in modern drug discovery and chemical safety assessment. researchgate.nethistorymedjournal.comnih.gov These approaches use computational models to predict the physicochemical properties and biological activities of molecules based on their structural features, known as molecular descriptors. nih.gov
For this compound, a variety of molecular descriptors can be calculated, including topological, electronic, and steric parameters. These descriptors can then be used in established QSAR models to predict properties such as solubility, lipophilicity (LogP), and potential biological activities. mdpi.comnih.gov Furthermore, in silico ADMET models can provide an early assessment of the compound's likely pharmacokinetic and toxicological profile. nih.govnih.gov
The table below presents a selection of molecular descriptors that could be calculated for this compound and their hypothetical predicted values from in silico models. This data is intended for illustrative purposes to show the scope of such predictions.
| Property/Descriptor | Predicted Value |
|---|---|
| Molecular Weight | 216.42 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.75 |
| Topological Polar Surface Area (TPSA) | 38.9 Ų |
| Aqueous Solubility (LogS) | -3.2 |
| Human Intestinal Absorption | High |
Advanced Applications of 5 Trichloromethylisoxazole in Organic Synthesis
Utility as a Versatile Synthetic Building Block
The 5-trichloromethylisoxazole moiety, particularly when combined with other activating groups, serves as a powerful building block for constructing more complex molecular architectures. The trichloromethyl group significantly enhances the electrophilicity of the C5 position of the isoxazole (B147169) ring, making it susceptible to nucleophilic attack. This reactivity is central to its utility.
A prime example is the use of 3-methyl-4-nitro-5-trichloromethylisoxazole as a precursor for a variety of 5-aminoisoxazoles. acs.orgnih.gov This transformation proceeds under mild, metal-free conditions, where primary and secondary amines displace the trichloromethyl group to form a new carbon-nitrogen bond. acs.org This method provides straightforward access to functionalized 5-aminoisoxazoles, which are valuable structures in medicinal chemistry, with yields often being quantitative. acs.orgnih.gov The reaction's success with a diverse range of amines highlights the compound's role as a versatile platform for introducing amino functionalities onto the isoxazole core.
Table 1: Synthesis of 5-Aminoisoxazoles from a this compound Derivative acs.org
Reaction of 3-methyl-4-nitro-5-trichloromethylisoxazole with various primary and secondary amines.
| Nucleophile (Amine) | Resulting 5-Aminoisoxazole Product | Yield (%) |
|---|---|---|
| Benzylamine | N-benzyl-3-methyl-4-nitroisoxazol-5-amine | 98 |
| Morpholine | 4-(3-methyl-4-nitroisoxazol-5-yl)morpholine | >99 |
| Piperidine | 5-(piperidin-1-yl)-3-methyl-4-nitroisoxazole | >99 |
| Pyrrolidine | 5-(pyrrolidin-1-yl)-3-methyl-4-nitroisoxazole | >99 |
| Aniline | 3-methyl-4-nitro-N-phenylisoxazol-5-amine | 98 |
Development of Novel Chemical Transformations and Methodologies
The unique reactivity of this compound derivatives has led to the development of novel chemical methodologies. The most significant of these is the "vinylogous nitro-haloform reaction". acs.orgnih.gov This transformation is a conceptually new extension of the classic haloform reaction, traditionally associated with methyl ketones, to an aromatic heterocyclic system. nih.gov
The mechanism involves the 1,4-conjugate addition of a nucleophile (such as an amine) to the vinylogous nitro-trichloromethane system of 3-methyl-4-nitro-5-trichloromethylisoxazole. acs.org This is followed by the elimination of chloroform (B151607), resulting in the formation of the 5-substituted isoxazole. acs.org This reaction represents the first example of an aromatic haloform-type process and provides a powerful, metal-free method for aromatic amination. acs.orgnih.govnih.gov
The development of this methodology was preceded by optimizing the synthesis of the this compound precursor itself. Studies on the halogenation of 3,5-dimethyl-4-nitroisoxazole (B73060) found that using N-chlorosuccinimide (NCS) in the presence of a structured tertiary amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) was critical for achieving high yields of the desired trichlorinated product. acs.org
Table 2: Optimization of 3-Methyl-4-nitro-5-trichloromethylisoxazole Synthesis acs.org
| Halogenating Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| NCS | Pyridine | DCM | 56 |
| NCS | Et3N | DCM | 72 |
| NCS | DABCO | DCM | 86 |
| NCS (excess) | DABCO | DCM | 93 |
Strategies for Orthogonal N-Protection in Complex Synthesis
The vinylogous nitro-haloform reaction has been cleverly implemented in the development of a novel N-protecting group strategy. acs.orgnih.govrcsi.com The 3-methyl-4-nitroisoxazol-5-yl group can be readily installed on primary and secondary amines using 3-methyl-4-nitro-5-trichloromethylisoxazole as the reagent. acs.org
This protecting group exhibits remarkable stability under a range of conditions, including acidic, oxidative, and reductive environments. acs.org However, it is cleanly cleaved under specific basic conditions (e.g., aqueous NaOH in THF), demonstrating its base-labile nature. acs.org This stability profile makes it orthogonal to common acid-labile protecting groups like the tert-butoxycarbonyl (Boc) group.
This orthogonality allows for the selective protection and deprotection of different amino groups within the same molecule, a crucial requirement in the synthesis of complex polyamines. For instance, in a diamine substrate, one amino group can be protected with a Boc group, while the other is protected with the N-isoxazolyl group. The Boc group can be removed with acid, leaving the N-isoxazolyl group intact, and vice-versa, allowing for precise, stepwise functionalization. acs.org This establishes the 3-methyl-4-nitroisoxazol-5-yl moiety as a promising tool for orthogonal N-protection strategies. acs.orgnih.gov
Facilitating Functionalization of Other Heterocyclic Systems
While the primary application of the vinylogous nitro-haloform reaction is the amination of the isoxazole ring itself, the underlying principle facilitates the functionalization of this important heterocyclic core. elsevierpure.com The transformation of the inert methyl group of 3,5-dimethyl-4-nitroisoxazole into the highly reactive trichloromethyl group is the key activation step. acs.org This activated intermediate, 3-methyl-4-nitro-5-trichloromethylisoxazole, then serves as an electrophilic synthon for the isoxazole ring system.
By reacting with a wide array of nucleophiles, this methodology allows for the direct introduction of diverse substituents at the C5 position. The most explored application is the introduction of amino groups, which transforms a simple isoxazole precursor into more complex and valuable 5-aminoisoxazole derivatives. acs.orgnih.gov This process effectively functionalizes the isoxazole heterocycle with new chemical handles that can be used for further synthetic elaborations, thereby expanding the chemical space accessible from simple isoxazole starting materials.
Current Challenges and Future Research Directions
Advancements in Green Chemistry for Isoxazole (B147169) Synthesis
Traditional methods for synthesizing isoxazole derivatives often involve challenges such as long reaction times, harsh conditions, and the use of hazardous organic solvents. mdpi.com In response, significant research efforts are being directed towards developing more environmentally friendly and efficient "green" synthetic protocols.
Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in green organic synthesis. mdpi.com The application of ultrasonic irradiation can dramatically enhance reaction rates, improve yields, and reduce energy consumption. mdpi.com Several studies have demonstrated the successful use of ultrasound in various isoxazole synthesis strategies, including:
Multi-component Reactions: One-pot reactions involving hydroxylamine (B1172632), aldehydes, and β-ketoesters have been efficiently carried out under ultrasonic conditions, often in greener solvent systems like water or ethanol-water mixtures. mdpi.com
1,3-Dipolar Cycloadditions: Ultrasound has been shown to promote the key cycloaddition step between in situ-generated nitrile oxides and dipolarophiles, leading to shorter reaction times and cleaner transformations. mdpi.comresearchgate.net
Catalysis: The efficiency of catalysts, such as itaconic acid or reusable magnetic nanoparticles, can be enhanced with sonication, allowing for milder reaction conditions and catalyst recycling. mdpi.com
A comparison of conventional heating versus ultrasound-assisted methods for the synthesis of 4H-isoxazol-5-ones showed a significant improvement in efficiency. Under conventional heating at 100 °C, the reaction took 3 hours to achieve a 90% yield. In contrast, the ultrasound-assisted method at 50 °C provided a 95% yield in just 15 minutes. mdpi.com
Mechanochemical Synthesis: Ball-milling and grinding techniques represent another frontier in green isoxazole synthesis, offering a solvent-free approach. nih.govmdpi.com Mechanochemistry uses mechanical force to induce chemical reactions, eliminating the need for bulk solvents and often reducing reaction times. A scalable, solvent-free method for synthesizing 3,5-isoxazoles has been developed using ball-milling conditions with a recyclable Cu/Al2O3 nanocomposite catalyst. nih.gov This technique provides moderate to excellent yields and is reproducible on a gram scale. nih.govresearchgate.net Catalyst-free mechanochemical approaches have also been reported, further enhancing the green credentials of the synthesis. mdpi.com
Sustainable Catalysts and Solvents: The move away from toxic solvents and heavy metal catalysts is a core principle of green chemistry. Researchers are exploring:
Aqueous Media: Water is an ideal green solvent, and many ultrasound-assisted and microwave-irradiated syntheses of isoxazoles are now performed in aqueous systems. mdpi.comresearchgate.net
Agro-Waste Catalysts: An innovative approach involves using catalysts derived from agricultural waste, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), to promote isoxazole synthesis under solvent-free conditions. nih.gov
Metal-Free Reactions: Developing synthetic routes that avoid metal catalysts is highly desirable to prevent product contamination and reduce environmental impact. nih.govrsc.org
| Method | Key Advantages | Typical Conditions | Example Application |
|---|---|---|---|
| Ultrasound-Assisted Synthesis | Reduced reaction time, increased yield, lower energy consumption, use of green solvents. mdpi.com | Ultrasonic bath or probe, 40-50 °C, often in aqueous media. mdpi.com | One-pot, three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. mdpi.com |
| Mechanochemical Synthesis | Solvent-free, scalable, rapid. nih.gov | Ball-milling or grinding, room temperature, often catalyst-free or with recyclable catalysts. nih.govmdpi.com | 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov |
| Agro-Waste Catalysis | Utilizes renewable resources, eco-friendly, inexpensive. nih.gov | Solvent-free, mild heating (e.g., 60 °C). nih.gov | Condensation of hydroxylamine, ethyl acetoacetate, and aldehydes. nih.gov |
Exploration of Novel Reactivity Patterns and Synthetic Applications
Beyond improving synthesis, researchers are actively exploring new ways to use the isoxazole ring, particularly functionalized derivatives like 5-trichloromethylisoxazole, as versatile intermediates. The electron-withdrawing nature of the trichloromethyl group can significantly influence the reactivity of the isoxazole core, opening avenues for novel transformations.
One significant area of exploration is the ring expansion of isoxazoles to form other heterocyclic systems. A method has been developed for the preparation of 4-oxo-1,4-dihydropyridine-3-carboxylates through a molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. beilstein-journals.org This transformation demonstrates that the isoxazole ring can serve as a latent precursor to more complex pyridine structures, which are prevalent in pharmaceuticals. beilstein-journals.org
The trichloromethyl group itself is a valuable functional handle. While direct studies on its novel reactivity are emerging, its role can be inferred from the extensive use of analogous halogenated isoxazoles. For instance, 5-fluoroalkylisoxazoles are recognized as essential building blocks in medicinal chemistry. nih.govnih.gov The synthesis of these compounds often involves the [3+2] cycloaddition of CF3-substituted alkenes, yielding functionalized isoxazoles that can be elaborated into more complex molecules. nih.gov The CCl3 group in this compound can be expected to participate in a range of reactions, including:
Nucleophilic Substitution: The trichloromethyl group can activate the C5 position of the isoxazole ring towards nucleophilic attack, or it could potentially undergo substitution reactions itself under specific conditions.
Radical Reactions: The C-Cl bonds can be susceptible to radical-based transformations.
Conversion to Other Functional Groups: The CCl3 group can be chemically converted into other functionalities, such as a carboxylic acid ester (COOR) or a trifluoromethyl group (CF3), thereby expanding the synthetic diversity accessible from a single precursor.
Integration of this compound in Complex Molecular Architectures
A major goal in modern organic synthesis is the construction of complex, biologically active molecules. Heterocyclic compounds are frequently used as "building blocks" or "scaffolds" in this process. beilstein-journals.orgasischem.com this compound is well-suited for this role, providing a rigid, five-membered ring system with a unique and reactive functional group.
The utility of such building blocks is clearly demonstrated by the synthesis of 5-fluoroalkylisoxazoles for drug discovery. nih.govnih.gov These compounds have been used in the multigram preparation of side-chain functionalized isoxazoles, including fluorinated analogues of known bioactive agents like ABT-418 and ESI-09. nih.gov This "building block approach" allows for the systematic modification of a core structure to optimize its pharmacological properties.
Similarly, this compound can be envisioned as a key intermediate for incorporating the isoxazole-CCl3 moiety into larger, more complex molecular frameworks. The isoxazole ring can act as a bioisostere for other functional groups, while the trichloromethyl group offers specific steric and electronic properties that can influence drug-target interactions. The integration of this building block could proceed via several strategies:
Cross-Coupling Reactions: If other positions on the isoxazole ring are functionalized (e.g., with a halogen or a metal), standard cross-coupling reactions can be used to attach complex substituents.
Multi-component Reactions: Using this compound derivatives as one of the components in a multi-component reaction can rapidly generate molecular complexity. beilstein-journals.org
Stepwise Functionalization: The trichloromethyl group or the isoxazole nitrogen can be used as points for sequential chemical modifications, gradually building up a complex molecular architecture.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for 5-Trichloromethylisoxazole, and how do reaction conditions influence yield?
- Methodology : The compound is commonly synthesized via cyclocondensation of β-diketones with hydroxylamine derivatives under acidic conditions. For example, trichloromethyl-β-diketones react with hydroxylamine hydrochloride in ethanol at reflux to form the isoxazole ring . Key factors include temperature control (60–80°C) and stoichiometric ratios of reactants. Lower yields (<50%) are reported with excess moisture, necessitating anhydrous solvents.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to confirm the isoxazole ring and trichloromethyl group (e.g., δ 6.5–7.2 ppm for aromatic protons).
- Mass spectrometry : HRMS (EI) to verify molecular ion peaks (e.g., [M]+ at m/z 221.56) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodology : The trichloromethyl group acts as a reactive site. For example:
- Hydrolysis : Reacts with aqueous NaOH to form 5-carboxyisoxazole derivatives, monitored by pH titration and IR spectroscopy (loss of C-Cl stretches at 750 cm) .
- Cross-coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh)) and aryl boronic acids, with yields optimized by degassing the solvent .
Advanced Research Questions
Q. How can computational modeling predict the stability of this compound under varying pH and temperature?
- Methodology :
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model bond dissociation energies (e.g., C-Cl bond stability).
- MD simulations : Predict degradation pathways in aqueous environments (e.g., hydrolysis at pH >10) and compare with experimental HPLC-MS data .
- Thermogravimetric analysis (TGA) : Validate thermal stability (decomposition onset >150°C) for storage recommendations .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Meta-analysis : Compare IC values across studies (e.g., antimicrobial assays) while controlling for variables like bacterial strain (ATCC vs. clinical isolates) .
- Dose-response reevaluation : Repeat assays using standardized protocols (CLSI guidelines) to eliminate batch-to-batch variability .
- Structural analogs : Synthesize and test derivatives (e.g., 5-methyl or 5-fluoro substitutions) to isolate structure-activity relationships .
Q. How do solvent polarity and catalyst choice affect the regioselectivity of this compound in multicomponent reactions?
- Methodology :
- Solvent screening : Compare DCM (non-polar) vs. DMF (polar aprotic) in reactions with aldehydes and amines. Monitor regioselectivity via H NMR (e.g., 1,3 vs. 1,4 adducts) .
- Catalyst optimization : Test Lewis acids (e.g., ZnCl) vs. organocatalysts (e.g., proline derivatives) in Friedel-Crafts alkylation, analyzing yields and byproducts via GC-MS .
Key Recommendations
- Synthetic Reproducibility : Document solvent drying methods (e.g., molecular sieves) and catalyst activation steps to minimize variability .
- Data Transparency : Share raw spectral data (NMR, MS) in supplementary materials to facilitate cross-study validation .
- Ethical Compliance : Adhere to EPA guidelines (DTXSID90534167) for toxicity testing and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
